REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:14]=[CH:13][C:12]([CH2:15][NH:16][C:17]2[C:27]([N+:28]([O-])=O)=[CH:26][CH:25]=[CH:24][C:18]=2[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:11][CH:10]=1)#[N:2]>C(O)C>[NH2:28][C:27]1[C:17]([NH:16][CH2:15][C:12]2[CH:13]=[CH:14][C:9]([C:4]3[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=3[C:1]#[N:2])=[CH:10][CH:11]=2)=[C:18]([CH:24]=[CH:25][CH:26]=1)[C:19]([O:21][CH2:22][CH3:23])=[O:20]
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)CNC1=C(C(=O)OCC)C=CC=C1[N+](=O)[O-]
|
Name
|
stannous dichloride dihydrate
|
Quantity
|
28.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
To the ice-cooling
|
Type
|
ADDITION
|
Details
|
mixture of the residue in ethyl acetate (300 ml)
|
Type
|
ADDITION
|
Details
|
was added dropwise 2N NaOH (500 ml)
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (200 ml×2)
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel
|
Type
|
CUSTOM
|
Details
|
to give crystals
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethyl acetate-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OCC)C=CC1)NCC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 75.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |